
3-(Dimethylamino)Butyl Methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)butyl methylcarbamate is an organic compound with the molecular formula C8H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a 3-(dimethylamino)butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)butyl methylcarbamate typically involves the reaction of 3-(dimethylamino)butanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3-(Dimethylamino)butanol+Methyl isocyanate→3-(Dimethylamino)butyl methylcarbamate
Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include tin-based compounds and indium triflate. The reactions are typically conducted in solvents such as toluene at elevated temperatures (e.g., 70°C) to facilitate the formation of the carbamate .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)butyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(Dimethylamino)butyl methylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential as a nicotinic acetylcholine receptor agonist, which could have implications in neurobiology and pharmacology
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for neurological disorders.
Industry: It is used in the production of polymers and as a dispersant in lubricating oils.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)butyl methylcarbamate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The carbamate group is crucial for binding to these receptors, and the compound acts as an agonist, activating the receptors and modulating neurotransmission. This interaction can influence various neural pathways and has potential therapeutic implications .
Comparison with Similar Compounds
- 3-(Dimethylamino)butyl dimethylcarbamate
- N-[(3-Dimethylamino)propyl]methacrylamide
- 2-(Dimethylamino)ethyl methacrylate
Comparison: Compared to similar compounds, 3-(dimethylamino)butyl methylcarbamate is unique due to its specific structure, which confers distinct binding properties and reactivity. For example, its interaction with nicotinic acetylcholine receptors is influenced by the presence of the carbamate group and the 3-(dimethylamino)butyl moiety, making it a valuable compound for research in neurobiology and pharmacology .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(dimethylamino)butyl N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O2/c1-7(10(3)4)5-6-12-8(11)9-2/h7H,5-6H2,1-4H3,(H,9,11) |
InChI Key |
VEDPMPOSMIIBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)NC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


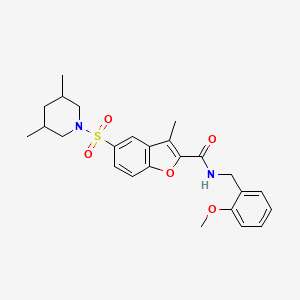
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2'-yl)acetamido]morphinan](/img/structure/B10793416.png)
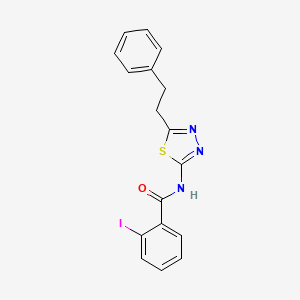


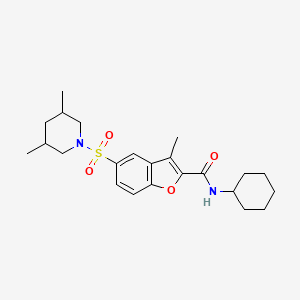
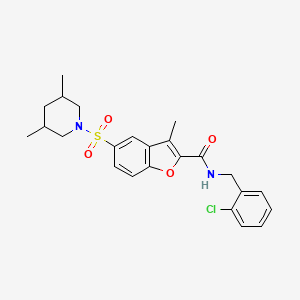
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10793454.png)
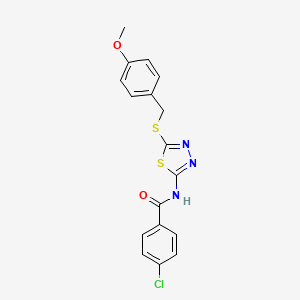
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)phenylacetamido]morphinan](/img/structure/B10793468.png)
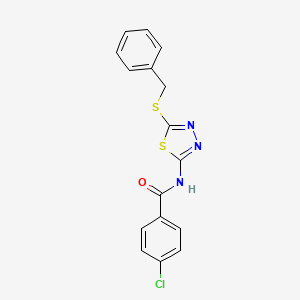
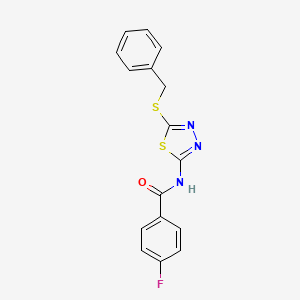
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
![5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-N-(2-phenylethyl)-1-benzofuran-2-carboxamide](/img/structure/B10793488.png)
